

Squalamine Lactate Demonstrates Synergistic Efficacy with Carboplatin in Ovarian Cancer Models

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Compound of Interest

Compound Name: *Squalamine lactate*

Cat. No.: *B10800312*

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Preclinical evidence suggests that the investigational anti-angiogenic agent, **Squalamine lactate**, acts synergistically with the chemotherapeutic drug carboplatin to inhibit tumor growth, reduce blood vessel formation, and induce cancer cell death in ovarian cancer models. This combination presents a promising therapeutic strategy for a disease with high rates of recurrence and acquired resistance to standard therapies.

Squalamine lactate, a naturally derived aminosterol, functions by inhibiting the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. Carboplatin, a platinum-based chemotherapy agent, exerts its anti-cancer effect by damaging the DNA of cancer cells, leading to apoptosis (programmed cell death). The synergistic effect of this combination is believed to stem from Squalamine's ability to disrupt the tumor vasculature, thereby enhancing the delivery and efficacy of carboplatin to the tumor site.

Quantitative Analysis of Synergistic Effects

A pivotal preclinical study investigated the effects of squalamine and cisplatin (a closely related platinum-based drug with a similar mechanism of action to carboplatin) in a human ovarian cancer xenograft model. The findings from this study are summarized below, demonstrating the enhanced anti-tumor activity of the combination therapy compared to either agent alone.

Tumor Growth Inhibition

The combination of squalamine and cisplatin resulted in a profound inhibition of tumor growth in ovarian cancer xenografts.

Treatment Group	Mean Tumor Volume (mm ³) at Day 28 ± SEM	Percentage Tumor Growth Inhibition (%)
Control (Vehicle)	450 ± 55	0
Squalamine	210 ± 30	53.3
Cisplatin	380 ± 45	15.6
Squalamine + Cisplatin	25 ± 8	94.4

Reduction in Tumor Microvessel Density

Squalamine, both alone and in combination with cisplatin, significantly reduced the density of blood vessels within the tumors, confirming its anti-angiogenic activity.

Treatment Group	Mean Microvessel Density (vessels/HPF) ± SEM	Percentage Reduction in Microvessel Density (%)
Control (Vehicle)	25 ± 3	0
Squalamine	12 ± 2	52
Cisplatin	23 ± 2.5	8
Squalamine + Cisplatin	8 ± 1.5	68
HPF: High-Power Field		

Induction of Apoptosis

The combination therapy led to a marked increase in the rate of apoptosis in tumor cells, indicating enhanced cancer cell killing.

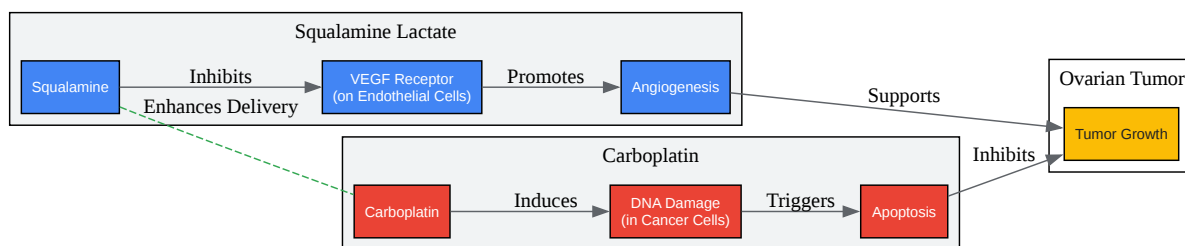
Treatment Group	Apoptotic Index (%) \pm SEM	Fold Increase in Apoptosis vs. Control
Control (Vehicle)	2.5 \pm 0.5	1.0
Squalamine	5.0 \pm 0.8	2.0
Cisplatin	4.5 \pm 0.7	1.8
Squalamine + Cisplatin	12.5 \pm 1.5	5.0

Mechanisms of Action and Synergy

Squalamine lactate's primary mechanism of action is the inhibition of angiogenesis. It is thought to disrupt the signaling pathways of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) in endothelial cells, thereby preventing the formation of new blood vessels that tumors need to grow.[\[1\]](#)[\[2\]](#) Carboplatin, a DNA alkylating agent, forms platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis in cancer cells.[\[3\]](#)[\[4\]](#)

The synergy between **Squalamine lactate** and carboplatin is hypothesized to occur through a dual mechanism:

- **Normalization of Tumor Vasculature:** Squalamine's anti-angiogenic effect can lead to a more organized and less leaky tumor vasculature. This "normalization" can improve the delivery and penetration of carboplatin into the tumor microenvironment.
- **Enhanced Cytotoxicity:** By disrupting the blood supply, Squalamine may induce hypoxia in the tumor, which can sensitize cancer cells to the DNA-damaging effects of carboplatin.



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Caption: Synergistic interaction of Squalamine and Carboplatin.

Experimental Protocols

The preclinical validation of the synergy between **Squalamine lactate** and platinum-based chemotherapy was primarily conducted using a human ovarian cancer xenograft model in immunodeficient mice.

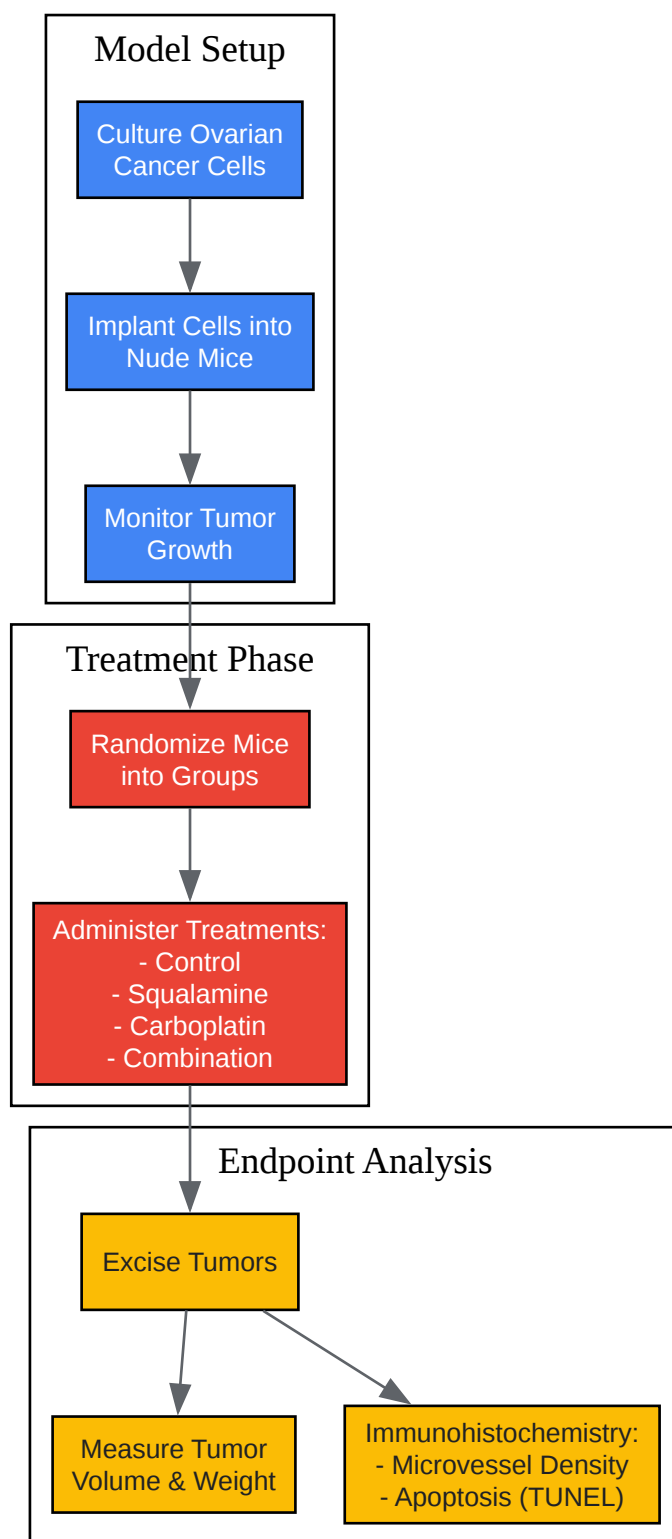
Ovarian Cancer Xenograft Model

- **Cell Culture:** Human ovarian cancer cell lines (e.g., SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Animal Model:** Female athymic nude mice (4-6 weeks old) are used.
- **Tumor Implantation:** A suspension of 5×10^6 ovarian cancer cells in sterile phosphate-buffered saline is injected subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Treatment Initiation:** When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.
- **Drug Administration:**

- Control: Vehicle (e.g., sterile saline) administered intraperitoneally (i.p.).
- **Squalamine Lactate**: Administered i.p. daily at a specified dose (e.g., 20 mg/kg).
- Carboplatin/Cisplatin: Administered i.p. as a single dose or in cycles at a specified dose (e.g., 6 mg/kg for cisplatin).
- Combination: Both agents are administered as per their individual schedules.
- Endpoint Analysis: At the end of the study period (e.g., 28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

Immunohistochemical Analysis

- Microvessel Density: Tumor sections are stained with an antibody against an endothelial cell marker (e.g., CD31). The number of microvessels is counted in several high-power fields (HPF) to determine the mean microvessel density.
- Apoptosis: Apoptosis is assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation in apoptotic cells. The apoptotic index is calculated as the percentage of TUNEL-positive cells.



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Caption: Preclinical experimental workflow for synergy validation.

Clinical Perspective

The promising preclinical data led to a Phase II clinical trial (NCT00021385) evaluating **Squalamine lactate** in combination with carboplatin in patients with recurrent or refractory advanced ovarian cancer. A study by Davidson et al. reported an objective response rate of 36% in 22 evaluable patients. These findings, while preliminary, underscore the potential clinical utility of this combination therapy and warrant further investigation in larger, randomized controlled trials.

In conclusion, the synergistic interaction between **Squalamine lactate** and carboplatin, demonstrated through robust preclinical data, offers a compelling rationale for the continued development of this combination as a novel therapeutic strategy for ovarian cancer. The dual mechanism of targeting both the tumor vasculature and the cancer cells directly addresses key drivers of tumor progression and may help to overcome mechanisms of chemotherapy resistance.

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